5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
Molecular Structure Analysis
The molecule contains several heterocyclic rings, which are rings that contain atoms other than carbon, such as nitrogen and sulfur. These rings can have various effects on the molecule’s chemical properties and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar functional groups can make a compound soluble in water, while nonpolar groups might make it soluble in organic solvents .Scientific Research Applications
Heterocyclic Compound Synthesis
Research on heterocyclic compounds, including thiazoles, pyrroles, and pyrimidines, is a significant area of interest due to their broad range of applications in medicinal chemistry and material science. For instance, Shibuya et al. (1984) explored reactions leading to various heterocycles, which are critical for developing pharmaceuticals and agrochemicals. Similarly, studies by Ustalar and Yılmaz (2017) on microwave-assisted synthesis of thiazolo[3,2-a]pyrimidinones highlight the importance of heterocyclic compounds in designing inhibitors with potential therapeutic applications, particularly in targeting enzymes like acetylcholine esterase.
Photophysical and Electrochemical Properties
Compounds containing pyrrole, thiazole, and benzoyl groups often exhibit interesting photophysical and electrochemical properties, making them suitable for applications in material science, such as the development of luminescent materials or electrochemical sensors. Li et al. (2012) synthesized rhenium(I) tricarbonyl complexes with N-heterocyclic carbene ligands, demonstrating the potential of such compounds in creating materials with specific luminescent properties.
Antimicrobial and Anticancer Activities
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4E)-5-(2,4-dichlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3S/c1-11-2-4-12(5-3-11)18(26)16-17(14-7-6-13(22)10-15(14)23)25(20(28)19(16)27)21-24-8-9-29-21/h2-10,17,26H,1H3/b18-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUJURYXPUOPIM-FBMGVBCBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=C(C=C(C=C4)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=C(C=C(C=C4)Cl)Cl)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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